GRAMINE-alpha,alpha-D2
Description
Significance of Isotopic Labeling in Chemical and Biological Research
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons. studysmarter.co.uk This technique is invaluable for tracking the journey of molecules through reactions, metabolic pathways, or entire biological systems. studysmarter.co.ukcreative-proteomics.com
Stable Isotope Applications in Molecular Tracking
Stable isotopes, which are non-radioactive, are frequently used in research for their safety and suitability in long-term studies. studysmarter.co.ukdiagnosticsworldnews.com By introducing stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into molecules, scientists can trace their movement and transformations. studysmarter.co.ukmusechem.com This allows for the detailed study of metabolic fluxes, nutrient cycling, and the mechanisms of chemical reactions. silantes.comcreative-proteomics.com Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can detect these labeled molecules, providing precise information about their location and concentration within a system. diagnosticsworldnews.commetwarebio.com
Deuterium as a Probe in Complex Systems
Deuterium, a stable isotope of hydrogen, is a particularly useful probe in the study of complex systems. musechem.com Its heavier mass compared to hydrogen can lead to a phenomenon known as the kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond proceed at a different rate than those involving a carbon-hydrogen bond. nih.govmusechem.com This effect allows researchers to investigate reaction mechanisms in great detail. nih.govacs.org Furthermore, deuterium's unique nuclear properties make it detectable by NMR spectroscopy, providing insights into the structure and dynamics of molecules. creative-proteomics.comnih.gov Hydrogen-deuterium exchange (HDX) mass spectrometry is another powerful technique that uses the exchange of hydrogen for deuterium to study protein conformation and dynamics. nih.govresearchgate.net
Overview of Gramine (B1672134) as an Indole (B1671886) Alkaloid Scaffold
Gramine is a naturally occurring compound belonging to the large and diverse family of indole alkaloids. wikipedia.orgmdpi.com These compounds are characterized by the presence of an indole ring structure. numberanalytics.com
Structural Classification of Indole Alkaloids
Indole alkaloids are broadly categorized based on their biosynthetic origins into non-isoprenoid and isoprenoid types. wikipedia.orguomustansiriyah.edu.iq
Non-isoprenoid indole alkaloids are simpler derivatives. This group includes:
Simple indole derivatives: These are the most basic forms, with gramine being a key example. uomustansiriyah.edu.iq Other examples include tryptamine (B22526) and the neurotransmitter serotonin. numberanalytics.com
Simple β-carboline derivatives: These are formed from tryptamine. uomustansiriyah.edu.iq
Pyrroloindole alkaloids: These have a more complex ring system. uomustansiriyah.edu.iq
Isoprenoid indole alkaloids incorporate isoprene (B109036) units into their structure and are generally more complex. wikipedia.orgalfa-chemistry.com This category includes:
Monoterpenoid indole alkaloids: The largest group, with over 3,000 known compounds. alfa-chemistry.com
Ergot alkaloids: Produced by fungi. uomustansiriyah.edu.iq
Bisindole alkaloids: Composed of two indole units. numberanalytics.com
Gramine itself is classified as a simple, non-isoprenoid indole alkaloid. uomustansiriyah.edu.iq
Historical Context of Gramine Research
The study of gramine dates back to the early 20th century. A compound with local anesthetic properties, later identified as gramine, was first noted in barley (Hordeum vulgare) in 1932. taylorandfrancis.com The synthesis of this substance, then named iso-gramine, was achieved in 1935. taylorandfrancis.com Since its discovery, gramine has been isolated from various plants, particularly barley, where it is believed to play a defensive role against herbivores. mdpi.comnih.gov Research has also explored its potential biological activities, including antiviral, antibacterial, and anti-inflammatory properties. mdpi.comresearchgate.net
Rationale for Deuteration of Gramine at Alpha-Positions (α,α-D2)
The specific placement of deuterium atoms at the alpha-positions of the gramine molecule is a deliberate strategy to create a highly effective research tool. Deuterating the α-position of amines has been shown to enhance the metabolic stability of molecules. nih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes that involve breaking this bond. musechem.com
This increased stability allows researchers to study the interactions and effects of gramine and its derivatives in biological systems over a longer period. musechem.com Furthermore, the presence of deuterium provides a clear and unambiguous signal in mass spectrometry and NMR analyses, facilitating precise tracking and quantification of the compound and its metabolites. musechem.commusechem.com This is particularly valuable in drug metabolism studies and for elucidating complex biochemical pathways. diagnosticsworldnews.commusechem.com The use of deuterated building blocks like Gramine-alpha,alpha-D2 is a key strategy in developing new medicines with improved properties. d-nb.info
Investigating Specific Mechanistic Pathways
The use of isotopically labeled compounds is a cornerstone of mechanistic biochemistry, allowing researchers to trace the journey of molecules through complex biological systems. While direct studies detailing the metabolic fate of administered this compound are not prevalent in the reviewed literature, extensive research on the biosynthesis of gramine itself demonstrates the power of this approach.
This same principle can be applied in reverse. By synthesizing this compound and introducing it into a biological system, researchers could theoretically track its degradation or conversion into other metabolites. nih.gov The deuterium label would act as a beacon, allowing for the identification of downstream products of gramine metabolism via mass spectrometry, thereby shedding light on its metabolic fate and interactions within the organism. This technique of using a labeled compound to follow its path is a well-established method for unraveling complex metabolic networks. nih.govresearchgate.net
Enhancing Analytical Specificity and Sensitivity
In the field of analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), deuterated compounds like this compound serve a critical function as internal standards. mpg.de The primary goal of an internal standard is to correct for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the measurement of the target analyte (in this case, non-deuterated gramine). mpg.denih.gov
When quantifying the concentration of gramine in a complex matrix, such as a plant extract or a biological fluid, a known amount of this compound is added to the sample at the beginning of the workflow. creative-proteomics.com Because the deuterated standard is chemically almost identical to the natural analyte, it experiences similar losses during extraction, purification, and injection into the analytical instrument. nih.gov
In liquid chromatography-mass spectrometry (LC-MS/MS), both gramine and this compound will have nearly identical retention times, meaning they elute from the chromatography column at the same moment. researchgate.net However, the mass spectrometer can easily distinguish between them due to their mass difference (approximately 2 Daltons). By comparing the signal intensity of the analyte (gramine) to that of the internal standard (this compound), a precise and accurate quantification can be achieved, as the ratio of the two is independent of variations in sample volume or instrument response. ukaazpublications.com This use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry. nih.gov
Table 2: Conceptual LC-MS/MS Parameters for Gramine Quantification using this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
|---|---|---|---|
| Gramine (Analyte) | 175.1 | 130.1 | For quantification |
| This compound (Internal Standard) | 177.1 | 132.1 | For internal calibration |
Note: The m/z values are conceptual and based on expected fragmentation patterns (loss of the dimethylamine (B145610) moiety). Actual values would be determined empirically.
This enhancement of analytical specificity and sensitivity is crucial for applications such as plant metabolomics, environmental analysis, and pharmacokinetic studies, where accurate measurement of low-concentration analytes in complex samples is required. frontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dideuterio-1-(1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3/i8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDGBSUVYYVKQZ-MGVXTIMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC=CC=C21)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Labeling Strategies for Gramine Alpha,alpha D2
Strategies for Deuterium (B1214612) Incorporation into Organic Molecules
The selective introduction of deuterium into organic frameworks can be achieved through several strategic approaches, each with its own advantages and limitations. These methods range from simple exchange reactions to more complex synthetic pathways involving deuterated reagents or specialized catalysts.
Direct Proton-Deuterium Exchange Reactions
Direct hydrogen-deuterium (H/D) exchange represents a straightforward method for deuterium incorporation, where a proton in the organic molecule is swapped for a deuteron (B1233211) from a deuterium source. researchgate.netnih.gov This exchange is particularly effective for acidic protons, such as those attached to heteroatoms (e.g., -OH, -NH), which can readily exchange with deuterated solvents like deuterium oxide (D₂O) or deuterated alcohols. cdnisotopes.com For less acidic C-H bonds, acid or base catalysis is often necessary to facilitate the exchange by promoting the formation of intermediate species like enols or enolates. nih.govoarjbp.com The efficiency of the exchange is dependent on factors such as temperature, pH, and the acidity of the target proton. nih.gov
Synthesis Utilizing Deuterated Starting Materials and Reagents
A highly effective and site-specific method for deuterium incorporation involves the use of starting materials or reagents that are already enriched with deuterium. nih.gov This "bottom-up" approach allows for the precise placement of deuterium atoms within the molecular scaffold during the synthetic sequence. nih.gov A wide array of deuterated reagents are commercially available or can be synthesized, including deuterated solvents, reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride), and alkylating agents (e.g., iodomethane-d₃). wikipedia.org Multicomponent reactions, for instance, have been successfully employed with deuterated aldehydes and isonitriles to generate diverse libraries of deuterium-labeled products. ckisotopes.commdpi.comnih.gov
Metal-Catalyzed Deuteration Approaches
Transition metal catalysis offers a powerful and versatile toolkit for the deuteration of organic molecules, often enabling the activation of otherwise inert C-H bonds. gijash.comresearchgate.net Homogeneous catalysts, such as those based on iridium, rhodium, palladium, and ruthenium, can facilitate hydrogen isotope exchange (HIE) reactions with deuterium gas (D₂) or deuterated solvents. researchgate.netCurrent time information in Santa Cruz, CA, US. These reactions can be directed by functional groups within the substrate to achieve high regioselectivity. researchgate.net Heterogeneous catalysts, like palladium on carbon (Pd/C), are also employed for deuteration, particularly in dehalogenation reactions where a halogen atom is replaced by a deuterium atom using a deuterium source. youtube.com Silver-catalyzed C-H bond deuteration has also emerged as a method for labeling five-membered aromatic heterocycles.
Enzymatic Synthesis for Site-Specific Deuteration
Enzymatic methods provide an unparalleled level of selectivity for deuterium incorporation due to the inherent specificity of enzyme-substrate interactions. Biocatalysis can be used to perform H/D exchange at specific positions in a molecule, often under mild reaction conditions. For example, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes can be utilized to generate Cα-deuterated amino acids. While highly specific, the substrate scope of enzymatic methods can be a limitation.
Targeted Synthesis of GRAMINE-alpha,alpha-D2
The synthesis of gramine (B1672134) and its derivatives is classically achieved through the Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine. Current time information in Santa Cruz, CA, US.
Adaptation of Mannich Reaction for Deuterium Incorporation
The Mannich reaction is a cornerstone in the synthesis of gramine, typically utilizing indole (B1671886), formaldehyde (B43269), and dimethylamine (B145610). nih.govCurrent time information in Santa Cruz, CA, US. To specifically introduce deuterium at the alpha position of the dimethylaminomethyl substituent, a deuterated starting material is employed in this reaction. The most direct approach is the substitution of formaldehyde with its deuterated counterpart, paraformaldehyde-d₂.
The reaction proceeds via the in-situ formation of a deuterated Eschenmoser's salt precursor, the N,N-dimethyl(dideuterio)methyleneammonium ion, from the reaction of dimethylamine with paraformaldehyde-d₂. Indole then acts as the nucleophile, attacking the deuterated iminium ion to form the C-C bond at the C3 position, yielding this compound.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of various organic compounds, including indole alkaloids like gramine. nih.govresearchgate.net The application of microwave irradiation to the Mannich reaction, the classical method for synthesizing gramine from indole, formaldehyde, and dimethylamine, has demonstrated significant advantages over conventional heating methods. nih.govmdpi.com In 2014, a microwave-assisted, acetic-acid-catalyzed Mannich reaction for the synthesis of gramine was reported to achieve a high yield of 98.1%. nih.gov Another study in 2015 utilized an immobilized montmorillonite/ZnCl₂ catalyst system under microwave irradiation to produce gramine with a 93.8% yield in just 5 minutes. nih.govmdpi.com These methods highlight the efficiency of microwave technology in rapidly producing the gramine scaffold. researchgate.netnih.gov
The synthesis of the isotopically labeled analog, this compound, involves the incorporation of deuterium at the α-position of the dimethylaminomethyl side chain. Microwave-assisted deuterium exchange represents a convenient and efficient strategy for this purpose. nih.gov This technique utilizes a deuterium source, typically deuterium oxide (D₂O), and microwave energy to facilitate the hydrogen-deuterium (H/D) exchange at specific molecular positions. nih.gov The benefits of microwave synthesis, such as rapid and uniform heating, can lead to reduced reaction times and minimized unwanted side reactions, which is crucial for achieving high isotopic enrichment. nih.gov While specific protocols for the direct microwave-assisted synthesis of this compound are not extensively detailed in the literature, the general principles of microwave-assisted deuteration and gramine synthesis provide a clear pathway. nih.govarizona.edu The process would likely involve the synthesis of the gramine skeleton followed by or concurrent with a microwave-promoted H/D exchange at the alpha-carbon position using a suitable deuterium source.
Comparison of Microwave-Assisted Gramine Synthesis Methods
| Catalyst System | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Acetic Acid | Not specified | 98.1 | nih.gov |
| Immobilized Montmorillonite/ZnCl₂ | 5 minutes | 93.8 | nih.govmdpi.com |
| Non-catalyzed (for derivatives) | 15 minutes | 64-77 | mdpi.com |
Optimization of Deuteration Efficiency and Regioselectivity
Achieving high deuteration efficiency and precise regioselectivity is critical in the synthesis of this compound, ensuring that deuterium is incorporated specifically at the α-carbon position adjacent to the indole ring. nih.govrsc.orgrsc.org The optimization of this process involves careful selection of catalysts, the deuterium source, and reaction conditions to favor H/D exchange at the target C-H bonds while avoiding exchange at other positions, such as the indole ring or the N-methyl groups. nih.gov
Recent advances in catalysis offer strategies for highly regioselective deuteration. rsc.org For instance, organophotocatalytic methods have been developed for the selective deuteration of C-H bonds adjacent to heteroatoms, like the nitrogen in the gramine side chain. nih.govnih.gov These methods often employ a photocatalyst in combination with a hydrogen atom transfer (HAT) co-catalyst and D₂O as the deuterium source, allowing for mild and highly selective deuterium incorporation. nih.gov The choice of catalyst is paramount; for example, iron-based pincer complexes have been shown to selectively deuterate the α-position of alcohols, a principle that can be adapted for amines. rsc.org Similarly, palladium-catalyzed methods using secondary phosphine (B1218219) oxides as internal bases have achieved regioselective α-deuteration of pyridines, demonstrating how geometric constraints imposed by a catalyst can direct deuteration to a specific site. rsc.org
Key parameters that require optimization include:
Catalyst Selection: The choice of catalyst (e.g., organophotocatalyst, transition metal complex) dictates the mechanism and, consequently, the regioselectivity of the H/D exchange. rsc.orgnih.gov
Deuterium Source: Deuterium oxide (D₂O) is a cost-effective and common deuterium source. rsc.orgnih.gov The concentration and purity of the D₂O can impact the final isotopic enrichment.
Reaction Time and Temperature: These parameters must be controlled to maximize deuterium incorporation at the desired position without promoting side reactions or deuterium scrambling. nih.gov Microwave-assisted protocols can offer precise temperature control and significantly shorten reaction times. nih.gov
Solvent and pH: The solvent system and pH can influence the reactivity of the substrate and the efficiency of the catalyst. For instance, amine-mediated deuteration of Michael acceptors has been shown to be effective in a D₂O/AcOD medium. nih.gov
By systematically adjusting these factors, it is possible to achieve high levels of deuterium incorporation (often >95%) specifically at the alpha,alpha-positions of the gramine side chain. nih.govnih.gov
Factors Influencing Deuteration Efficiency and Regioselectivity
| Parameter | Influence on the Process | Example Optimization Strategy | Reference |
|---|---|---|---|
| Catalyst | Determines the reaction mechanism and site-selectivity. | Screening organophotocatalysts or transition metal complexes to find one that favors the α-position of the amine side chain. | rsc.orgnih.gov |
| Deuterium Source | Provides the deuterium atom for exchange; its purity affects maximum possible enrichment. | Using high-purity D₂O as both the deuterium source and solvent. | rsc.org |
| Reaction Time | Affects the extent of deuterium incorporation. | Monitoring the reaction over time to find the optimal duration for maximum deuteration without degradation. | nih.gov |
| Temperature | Influences reaction rate and can affect selectivity. | Utilizing microwave heating for precise and rapid temperature control. | nih.gov |
Purity Assessment and Isotopic Enrichment Verification in Deuterated Gramine
Following the synthesis of this compound, a rigorous evaluation is necessary to confirm its chemical purity and verify the degree and location of isotopic labeling. rsc.orgnih.gov This is a critical step, as the utility of isotopically labeled compounds as internal standards or in metabolic studies depends on accurately knowing their isotopic enrichment. rsc.orgnih.gov The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a highly sensitive method used to determine isotopic purity. nih.gov By analyzing the full scan mass spectrum, the relative abundances of the different H/D isotopolog ions can be measured. rsc.orgnih.gov For this compound (monoisotopic mass: 176.128252 Da), the mass spectrometer can distinguish between the unlabeled compound (d₀), the singly deuterated species (d₁), and the desired doubly deuterated product (d₂). nih.govchemspider.com The isotopic enrichment is calculated from the integrated signals of these ions. This method is rapid, requires minimal sample, and can provide precise isotopic purity values. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS confirms the mass and isotopic distribution, NMR spectroscopy is essential for verifying the structural integrity of the molecule and confirming the exact position of the deuterium labels. rsc.orgresearchgate.net
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the α-protons of the side chain should be significantly diminished or absent, confirming successful H/D exchange at this position. The integration of any residual signal relative to other protons in the molecule (e.g., the N-methyl or indole ring protons) allows for the quantification of isotopic enrichment.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the deuteration site. A signal in the ²H NMR spectrum corresponding to the chemical shift of the α-position would confirm the regioselectivity of the labeling.
¹³C NMR (Carbon NMR): The attachment of deuterium to a carbon atom causes a characteristic upfield shift and a splitting of the carbon signal (due to C-D coupling). Observing these effects on the signal for the α-carbon provides further evidence of successful and site-specific deuteration.
Quantitative NMR (qNMR) can also be employed to determine the absolute purity of the compound by comparing the integral of an analyte signal to that of a certified internal standard of known concentration. nih.govresearchgate.net This comprehensive approach, combining HRMS and various NMR techniques, ensures a thorough characterization of the final this compound product, verifying both its chemical purity and isotopic labeling fidelity. rsc.org
Analytical Methods for Purity and Isotopic Enrichment Verification
| Technique | Information Provided | Key Metrics | Reference |
|---|---|---|---|
| ESI-HRMS | Determines isotopic distribution and purity. | Relative abundance of H/D isotopolog ions (d₀, d₁, d₂). | nih.gov |
| ¹H NMR | Confirms deuteration site and quantifies enrichment. | Diminution or absence of α-proton signal; signal integration ratios. | researchgate.net |
| ²H NMR | Directly confirms the position of deuterium labels. | Presence of a signal at the α-position chemical shift. | researchgate.net |
| ¹³C NMR | Provides structural confirmation of deuteration. | Upfield shift and C-D coupling pattern for the α-carbon signal. | researchgate.net |
| qNMR | Determines absolute chemical purity. | Purity value (% w/w) calculated against a certified internal standard. | nih.gov |
Mechanistic Investigations Utilizing Gramine Alpha,alpha D2
Application in Chemical Reaction Mechanism Elucidation
The strategic placement of deuterium (B1214612) at the α-carbon of the dimethylaminomethyl group in gramine (B1672134) provides a direct method for investigating reactions involving this site. By tracking the fate of the deuterium label and measuring rate changes, researchers can deduce the sequence of bond-forming and bond-breaking events that constitute a reaction pathway. dntb.gov.uaresearchgate.net
Kinetic Isotope Effects (KIEs) in Gramine-Mediated Reactions
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. chem-station.com By comparing the reaction rate of gramine (kH) with that of GRAMINE-alpha,alpha-D2 (kD), a KIE value (kH/kD) can be determined. This value is a sensitive probe for assessing whether the C-H bond at the α-position is cleaved during the rate-determining step of a reaction. nih.gov
A primary KIE, typically with a kH/kD value significantly greater than 1, is observed when the C-H bond is broken in the slowest step of the reaction. aminer.org This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger, requiring more energy to break. Conversely, a KIE value near unity suggests that the C-H bond is not broken in the rate-determining step. Secondary KIEs, which are smaller, can provide information about changes in hybridization at the carbon atom. nih.gov
Detailed Research Findings: In studies of enzymatic reactions or transition-metal-catalyzed processes involving gramine, the use of this compound is crucial. researchgate.netresearchgate.net For instance, in a hypothetical reaction where the methylene (B1212753) group of gramine is attacked by a reagent, a significant KIE would provide strong evidence for a mechanism involving C-H bond activation at this position as the key kinetic bottleneck. nih.gov
Table 1: Illustrative Kinetic Isotope Effects in Hypothetical Gramine Reactions
| Reaction Type | Proposed Rate-Determining Step | Expected kH/kD (at 25 °C) | Mechanistic Implication |
|---|---|---|---|
| C-H Activation | Cleavage of the α-C-H bond | 2.5 - 7.0 | C-H bond breaking is central to the slowest step. |
| Nucleophilic Substitution (SN2) | Displacement of the dimethylamino group | 0.95 - 1.05 | α-C-H bond is not broken; indicates change in hybridization. |
| Elimination (E2) | Concerted removal of H and leaving group | > 2.0 | α-C-H bond is broken in the concerted transition state. |
| Radical Abstraction | H-atom abstraction from the α-carbon | 4.0 - 10.0 | Significant KIE, potentially indicating quantum tunneling. nih.gov |
Deuterium as a Mechanistic Probe for Bond Cleavage Studies
Beyond measuring reaction rates, deuterium labeling serves as a tracer to follow the path of atoms throughout a reaction. researchgate.net When this compound is used as a starting material, the position and retention of the deuterium atoms in the products and intermediates offer unambiguous evidence for specific bond cleavages or rearrangements. researchgate.net
For example, in biosynthetic studies, feeding an organism a deuterated precursor like this compound can help determine whether the α-methylene group is transferred intact or undergoes modification. nih.gov If the product retains both deuterium atoms, it suggests the C-N bond is cleaved without disturbing the C-H bonds. If one or both deuterium atoms are lost or exchanged, it points to a mechanism involving deprotonation/reprotonation at the α-carbon. researchgate.net
Stereochemical Analysis with Deuterated Analogues
The stereochemical course of a reaction can be investigated using chiral deuterated analogues. While this compound itself is not chiral, introducing a deuterium atom can create a stereocenter if the two hydrogen atoms of the methylene group become diastereotopic due to the molecular environment.
In such cases, the stereospecific removal or substitution of deuterium versus hydrogen can reveal the geometry of the transition state. For instance, determining whether a reaction proceeds with inversion or retention of configuration at the α-carbon can be accomplished by analyzing the stereochemistry of the product formed from a stereospecifically deuterated gramine precursor. nih.gov This technique is invaluable for understanding the mechanisms of enzyme-catalyzed reactions, where stereoselectivity is paramount.
Deuterium Labeling for Understanding Conformational Dynamics
The substitution of hydrogen with deuterium can subtly influence the physical properties of a molecule, including its vibrational behavior and conformational preferences. These small changes can be detected by sensitive spectroscopic techniques, providing a window into the molecule's dynamic nature.
Impact of Deuteration on Molecular Vibrational Modes
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, measures the energies of molecular vibrations. libretexts.org The frequency of a bond vibration is dependent on the bond strength and the reduced mass of the atoms involved. Due to its greater mass, a C-D bond has a lower vibrational frequency (stretching and bending) than a corresponding C-H bond. nih.govaps.orgresearchgate.net
This isotopic shift is predictable and readily observable. For this compound, the characteristic C-H stretching vibrations of the α-methylene group (typically ~2800-3000 cm⁻¹) are shifted to a lower frequency region (~2100-2200 cm⁻¹). libretexts.org This shift moves the signal into a less congested region of the IR spectrum, allowing for the unambiguous assignment of these vibrational modes and the study of their involvement in intermolecular interactions, such as hydrogen bonding. aps.org
Table 2: Typical Vibrational Frequency Shifts for C-H vs. C-D Bonds
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) | Approximate Isotopic Ratio (νH/νD) |
|---|---|---|---|
| Symmetric Stretch | ~2850 | ~2100 | ~1.36 |
| Asymmetric Stretch | ~2925 | ~2200 | ~1.33 |
| Bending (Scissoring) | ~1465 | ~1050 | ~1.40 |
Conformational Analysis using Isotopic Perturbation
Isotopic perturbation of equilibrium is an advanced NMR spectroscopy technique used to distinguish between a single, symmetric structure and a pair of rapidly interconverting, asymmetric structures. typeset.ionih.govresearchgate.net While this compound is not inherently symmetric in a way that would typically employ this method, the principle can be applied to study its conformational preferences.
Deuteration can cause a small change in the conformational equilibrium of a molecule. nih.gov The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to subtle differences in steric and electronic interactions that favor one conformer over another. These small population shifts can sometimes be detected by low-temperature NMR spectroscopy. In systems where gramine might be part of a larger, more complex molecule with equilibrating conformers, the introduction of deuterium at the α-position could serve as a sensitive probe to study the energetics of that equilibrium. nih.gov
Molecular Interactions and Binding Dynamics Studies
The introduction of deuterium into the gramine structure at the alpha,alpha-position creates a valuable probe for investigating its interactions with biological macromolecules. The heavier isotope can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between hydrogen and deuterium. wikipedia.orglibretexts.org This effect can be exploited to understand reaction mechanisms, including those involved in ligand-receptor binding and enzymatic catalysis.
While specific studies utilizing this compound in 5-HT2A receptor antagonism or AdipoR agonist activity are not extensively documented in publicly available literature, the known pharmacological profile of its non-deuterated counterpart, gramine, provides a strong rationale for its use in such investigations.
Gramine has been identified as an antagonist of the 5-HT2A receptor. mdpi.comgoogle.comprinceton.edu In the context of ligand-receptor interaction studies, this compound could be employed to probe the binding kinetics and thermodynamics with greater precision. The replacement of hydrogen with deuterium can alter the strength of hydrogen bonds and van der Waals interactions, which are crucial for ligand binding to receptors. nih.gov Comparative binding assays between gramine and this compound could reveal subtle differences in binding affinity (Kd) and dissociation constants (Ki), providing insights into the specific molecular interactions at the receptor's binding pocket.
Furthermore, gramine has been identified as an agonist for Adiponectin Receptor 1 (AdipoR1). One study that screened a natural product library found gramine to be among the most active AdipoR1 agonists. nih.gov The use of this compound in competitive binding assays with radiolabeled ligands could help to delineate the precise nature of this interaction. Any observed isotope effects on binding affinity could suggest the involvement of the alpha-hydrogens in the binding event.
| Receptor Target | Reported Activity of Gramine | Potential Application of this compound |
| 5-HT2A Receptor | Antagonist | Elucidation of binding kinetics and thermodynamics through comparative binding assays. |
| AdipoR1 | Agonist | Investigation of specific molecular interactions at the binding site via competitive binding assays. |
This table is based on the reported activities of non-deuterated gramine and the potential applications of its deuterated analog in ligand-receptor studies.
Currently, there is a lack of specific published research detailing the use of this compound in the analysis of enzyme-substrate complexes. However, the principles of kinetic isotope effects suggest its potential utility in this area. If gramine were found to be a substrate or inhibitor of an enzyme, the deuterated analog could serve as a mechanistic probe.
The breaking of a C-H bond is often the rate-limiting step in enzymatic reactions. libretexts.org By replacing the alpha-hydrogens with deuterium, the C-D bond, being stronger than the C-H bond, would be broken more slowly. This would result in a primary kinetic isotope effect, providing evidence for the involvement of the alpha-position in the catalytic mechanism. google.com Such studies are instrumental in understanding the transition state of an enzymatic reaction and the specific interactions within the enzyme's active site.
| Potential Enzyme Interaction | Mechanistic Question | How this compound Could Provide Insight |
| Metabolizing Enzyme (e.g., Cytochrome P450) | Is the alpha-position involved in the rate-limiting step of metabolism? | A significant kinetic isotope effect would indicate that C-H bond cleavage at the alpha-position is part of the rate-determining step. |
| Enzyme Inhibition | Does the interaction with the inhibitor involve the alpha-hydrogens? | Altered inhibitory potency (IC50) compared to non-deuterated gramine could suggest a role for the alpha-position in the binding to the active site. |
This table presents hypothetical scenarios for the application of this compound in enzyme-substrate complex analysis, as direct studies are not currently available.
There are no specific studies available that have utilized this compound for tracking molecular pathways in cell-free systems. However, the use of deuterated molecules as tracers is a well-established technique in metabolic research. researchgate.net The deuterium label in this compound can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for the unambiguous identification and quantification of the compound and its metabolites in complex biological mixtures.
In a cell-free system, such as a lysate or with purified enzymes, this compound could be introduced to trace its metabolic fate. By analyzing the reaction mixture over time using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers could identify novel metabolites of gramine by looking for the characteristic mass shift imparted by the two deuterium atoms. This approach would provide a clear and direct way to map the metabolic transformations of the gramine scaffold without the interference of endogenous, non-deuterated compounds.
| Analytical Technique | Information Gained from this compound | Example Application in a Cell-Free System |
| Mass Spectrometry (MS) | Unambiguous identification of gramine and its metabolites based on the +2 mass shift. | Incubation with liver microsomes to identify metabolic products by tracing the deuterium label. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the precise location of the deuterium label on metabolites, confirming the metabolic pathway. | Analysis of reaction products from incubation with a purified enzyme to confirm the site of enzymatic modification. |
This table outlines the potential applications of this compound for molecular pathway tracking in cell-free systems based on established methodologies for deuterated tracers, as specific research on this compound is not available.
Biosynthetic Pathway Elucidation of Gramine Through Deuterium Labeling
Precursor Incorporation Studies in Plant Systems
Stable isotope labeling experiments have been fundamental in tracing the metabolic fate of proposed precursors in the gramine (B1672134) biosynthetic pathway within plant systems, primarily in barley (Hordeum vulgare). These studies have provided definitive evidence for the incorporation of tryptophan and have helped identify key intermediates.
Early radiolabeling studies proposed that the amino acid tryptophan is the primary metabolic precursor for the production of gramine in barley. researchgate.net More recent investigations using stable isotope-labeled tryptophan have confirmed this hypothesis and provided deeper insights into the conversion process. novanet.ca When barley seedlings are fed tryptophan labeled with stable isotopes, such as ¹³C and ¹⁵N, at various positions, a significant increase in the abundance of isotopically labeled gramine is detected. novanet.ca
These experiments have revealed that the indole (B1671886) ring, the β-carbon, and the amino group of tryptophan are incorporated into the gramine molecule. novanet.ca Conversely, when tryptophan labeled at the α-carbon is used, there is no corresponding isotopic enrichment in gramine, indicating that the α-carbon is cleaved during the biosynthetic process. novanet.ca This side-chain shortening is a critical step in the formation of the gramine scaffold. researchgate.netresearchgate.net
The conversion of tryptophan to gramine does not occur in a single step. Isotope labeling studies have been crucial in identifying the key intermediates in this pathway. researchgate.net The primary intermediate formed from the side-chain shortening of tryptophan is 3-aminomethylindole (AMI). researchgate.netresearchgate.netresearchgate.net The biosynthesis then proceeds through two sequential N-methylation steps. researchgate.netresearchgate.net The first methylation converts AMI to N-methyl-3-aminomethylindole (MAMI), and the second methylation of MAMI yields the final product, gramine. researchgate.netnih.govqtax.se
The proposed pathway is as follows: Tryptophan → 3-Aminomethylindole (AMI) → N-Methyl-3-aminomethylindole (MAMI) → Gramine researchgate.net
Enzymatic Characterization in Gramine Biosynthesis
The conversion of tryptophan to gramine is catalyzed by a series of specific enzymes. Deuterium (B1214612) labeling and other biochemical studies have been pivotal in characterizing the enzymes responsible for the key steps in this pathway.
A key enzyme in the gramine biosynthetic pathway is N-methyltransferase (NMT). researchgate.netnih.gov This enzyme is responsible for the final two steps of the pathway: the N-methylation of AMI to form MAMI, and the subsequent N-methylation of MAMI to produce gramine. researchgate.netnih.govqtax.se The gene encoding this enzyme has been identified and cloned from barley. nih.govqtax.se
Studies have shown that a single NMT enzyme is responsible for both methylation steps. nih.govnih.gov The recombinant protein has been shown to methylate both AMI and MAMI at high rates. nih.govqtax.se The kinetic properties of this enzyme have been characterized, with Kₘ-values of 77 µM for AMI and 184 µM for MAMI. nih.gov The presence and activity of this NMT are directly correlated with the ability of a barley cultivar to produce gramine. nih.govqtax.se Furthermore, the expression of the NMT gene can be induced by various stress factors, such as aphid infestation and high temperatures, leading to increased gramine accumulation. nih.govnih.govnih.gov
The conversion of tryptophan to AMI involves a side-chain shortening where two carbon atoms are removed. researchgate.netresearchgate.net Stable isotope labeling studies have revealed that this is not a simple cleavage reaction but rather a novel intramolecular rearrangement. novanet.caresearchgate.net The data from these studies indicate that the amino group from tryptophan is directly inherited by AMI, while the α-carbon is removed. novanet.caresearchgate.net This suggests a complex rearrangement where the bond between the α- and β-carbons of the tryptophan side chain is broken, and a new bond is formed between the β-carbon and the amino group.
Recent research has identified a cytochrome P450 monooxygenase, CYP76M57, which has been named AMI synthase (AMIS), as the enzyme responsible for this unusual transformation. nih.govdntb.gov.ua This enzyme catalyzes the conversion of tryptophan to AMI through a cryptic oxidative rearrangement, a previously uncharacterized mechanism in amino acid metabolism. nih.gov
Isotopic Labeling for Metabolic Flux Analysis in Non-Human Organisms
Isotopic labeling, including the use of deuterium (e.g., in the form of D₂O), is a powerful tool for metabolic flux analysis (MFA). nih.govnih.gov MFA allows for the quantitative study of the rates of metabolic reactions in a biological system. nih.gov By introducing a labeled substrate and tracking the incorporation of the isotope into various metabolites, researchers can map the flow of atoms through metabolic pathways and determine the relative contributions of different pathways to the production of a particular compound. creative-proteomics.comfrontiersin.org
In the context of gramine biosynthesis, stable isotope labeling can be used to:
Quantify the flux of carbon and nitrogen from primary metabolism into the gramine biosynthetic pathway. researchgate.net
Determine the rate-limiting steps in the pathway.
Understand how metabolic flux is redirected towards gramine production under different environmental conditions or in response to stress. nih.gov
While detailed MFA studies specifically on gramine biosynthesis are emerging, the principles of isotopic labeling provide a robust framework for such investigations in plants and other non-human organisms. nih.govnih.gov The use of tracers like ¹³C-labeled glucose or ¹⁵N-labeled nitrogen sources, in combination with advanced analytical techniques like mass spectrometry, can provide a comprehensive picture of the metabolic network that supports gramine production. researchgate.net
Interactive Data Table: Key Molecules in Gramine Biosynthesis
| Compound Name | Abbreviation | Role in Pathway |
| Gramine-alpha,alpha-D2 | - | Deuterated isotopologue of Gramine |
| Tryptophan | Trp | Primary precursor |
| 3-Aminomethylindole | AMI | First intermediate |
| N-Methyl-3-aminomethylindole | MAMI | Second intermediate |
| Gramine | - | Final product |
Advanced Analytical Methodologies Employing Gramine Alpha,alpha D2
Mass Spectrometry (MS) Applications
The two additional neutrons in GRAMINE-alpha,alpha-D2 provide a distinct mass shift, making it an ideal internal standard and tracer in mass spectrometry-based analyses. This facilitates precise quantification and detailed structural studies.
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) offers the capability to distinguish between ions with very similar mass-to-charge ratios, providing highly accurate mass measurements. nih.gov This is particularly useful for analyzing the isotopic pattern of this compound. The presence of two deuterium (B1214612) atoms results in a predictable isotopic distribution that can be clearly resolved from the unlabeled gramine (B1672134).
In a study on the biosynthesis of gramine in barley using stable isotope-labeled tryptophan, liquid chromatography/mass spectrometry (LC/MS) was used to analyze the incorporation of isotopes into the gramine molecule. nih.gov The mass spectrum of unlabeled gramine shows a protonated molecule [M+H]⁺ at an m/z of 175 and a characteristic fragment ion at m/z 130, which corresponds to the 3-methyleneindolium ion. nih.gov For this compound, the protonated molecule would be expected at an m/z of 177.
The high resolving power of instruments like the Orbitrap or quadrupole-time-of-flight (Q-TOF) mass spectrometers allows for the clear separation of the isotopic peaks of this compound from those of the unlabeled compound, even in complex biological matrices. researchgate.netmdpi.com This enables the confirmation of the isotopic enrichment and purity of the labeled standard. rsc.org
Table 1: Theoretical Isotopic Distribution for Unlabeled and Deuterated Gramine
| Ion | Unlabeled Gramine (C11H14N2) | This compound (C11H12D2N2) |
|---|---|---|
| [M+H]⁺ | 175.1235 | 177.1360 |
| [M+1+H]⁺ | 176.1269 | 178.1394 |
| [M+2+H]⁺ | 177.1299 | 179.1424 |
Note: The m/z values are calculated based on the most abundant isotopes of each element.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites (non-human)
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by analyzing their fragmentation patterns. rfi.ac.uk In the context of non-human metabolite studies, this compound can be used to trace the metabolic fate of gramine. When a precursor ion corresponding to a deuterated metabolite is selected and fragmented, the resulting product ions will retain the deuterium label, providing valuable information about the structure of the metabolite.
For instance, in the MS/MS spectrum of unlabeled gramine, a prominent fragment is observed at m/z 130, resulting from the loss of the dimethylamine (B145610) group. nih.gov For a metabolite of this compound where the deuterium atoms are retained, the corresponding fragment would be observed at m/z 132. This mass shift confirms that the modification did not occur at the alpha-position of the side chain.
This approach is invaluable in identifying and characterizing novel metabolites in plants or microorganisms. By comparing the fragmentation patterns of the deuterated and undeuterated metabolites, researchers can pinpoint the sites of metabolic transformations, such as hydroxylation, methylation, or glycosylation. elsevier.comnih.gov
Table 2: Expected MS/MS Fragments for this compound and a Hypothetical Hydroxylated Metabolite
| Compound | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Inferred Structural Information |
|---|---|---|---|
| This compound | 177 | 132 | Deuterium label at the alpha-position |
| Hydroxylated this compound Metabolite | 193 | 148 | Hydroxylation on the indole (B1671886) ring |
| Hydroxylated this compound Metabolite | 193 | 132 | Hydroxylation on the dimethylamino group |
Quantitative Analysis using Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying the amount of a substance in a sample. wikipedia.org It involves adding a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample as an internal standard. clearsynth.com Because the labeled standard is chemically identical to the analyte, it experiences the same effects during sample preparation and analysis, such as extraction efficiency and ionization suppression in the mass spectrometer. researchgate.net
The concentration of the unlabeled gramine is determined by measuring the ratio of the mass spectrometric signals of the unlabeled analyte to the labeled internal standard. youtube.comosti.gov This method can significantly improve the precision and accuracy of quantification, with uncertainties often being reduced to less than 1%. wikipedia.org
When using doubly deuterated internal standards, it is important to consider potential interference from the naturally occurring isotopes of the analyte, which could falsely increase the signal of the internal standard and affect the accuracy of the results. nih.gov
Table 3: Key Parameters for Quantitative Analysis of Gramine using IDMS
| Parameter | Description |
|---|---|
| Analyte | Gramine |
| Internal Standard | This compound |
| Analyte Transition (SRM) | e.g., 175 -> 130 |
| Internal Standard Transition (SRM) | e.g., 177 -> 132 |
| Quantification | Based on the peak area ratio of the analyte to the internal standard |
Nuclear Magnetic Resonance (NMR) Spectroscopy Enhancements
In NMR spectroscopy, the unique nuclear spin properties of deuterium provide several advantages for structural analysis and sample preparation.
Deuterium as an NMR Solvent for Proton NMR
In proton (¹H) NMR spectroscopy, deuterated solvents are commonly used to avoid large, interfering signals from the solvent's protons. labinsights.nl While this compound is an analyte and not a solvent, the principle of using deuterium to eliminate unwanted proton signals is fundamental. When analyzing a non-deuterated compound, dissolving it in a deuterated solvent like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) ensures that the solvent's NMR signal does not overwhelm the signals from the analyte. wikipedia.org
However, it is also possible to perform NMR spectroscopy in non-deuterated solvents, a technique known as No-D NMR. researchgate.net Advances in NMR instrumentation allow for the suppression of the large solvent peak, making this a viable option that can save time and reduce costs. researchgate.net
Deuterium NMR for Structural Assignments
Deuterium (²H) NMR spectroscopy directly observes the signals from deuterium nuclei in a molecule. wikipedia.org This technique is highly effective for verifying the position and extent of deuteration in a labeled compound like this compound. sigmaaldrich.com The ²H NMR spectrum of this compound would show a distinct signal corresponding to the deuterium atoms at the alpha-position of the side chain, while being transparent to all the protons in the molecule. sigmaaldrich.com
Deuterium NMR has a chemical shift range similar to that of proton NMR but generally exhibits broader signals. magritek.com The technique is also used to study molecular dynamics and orientation in partially ordered systems, such as molecules dissolved in liquid crystals. wikipedia.org
A combination of ¹H and ²H NMR can be a robust method for accurately determining the isotopic abundance of deuterated compounds. nih.gov
Table 4: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~7.0-7.8 | Multiplets | Indole ring protons |
| ¹H | ~2.2 | Singlet | N-methyl protons |
| ²H | ~3.5 | Singlet (broad) | Alpha-deuterons |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Isotopic Labeling for Advanced Multi-dimensional NMR Techniques
The incorporation of deuterium at the alpha-position of the dimethylaminomethyl group in gramine offers distinct advantages in multi-dimensional NMR spectroscopy. Isotopic labeling with deuterium simplifies complex proton (¹H) NMR spectra by replacing protons with deuterons, which are NMR-inactive under typical ¹H NMR conditions. This spectral simplification is crucial for resolving overlapping signals and enabling a more precise structural elucidation and conformational analysis of the molecule.
In advanced multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), the presence of the deuterium label can be exploited to probe specific molecular interactions and dynamics. While direct detection of the deuterium signal is possible, it is the effect of its presence on the surrounding ¹H and ¹³C nuclei that is often more informative. For instance, the absence of ¹H-¹H couplings at the alpha-position can help in unambiguously assigning neighboring proton signals.
Furthermore, deuterium labeling can significantly impact the relaxation properties of nearby protons, leading to sharper signals and improved resolution in the NMR spectrum. This effect is particularly beneficial in studying the interaction of gramine analogs with biological macromolecules, where sharp signals are essential for identifying binding interfaces and characterizing intermolecular forces.
Table 1: Potential Multi-dimensional NMR applications of this compound
| NMR Technique | Application with this compound | Expected Outcome |
| ¹H-¹H COSY | Simplification of the spin-spin coupling network. | Unambiguous assignment of protons adjacent to the alpha-position. |
| ¹H-¹³C HSQC | Confirmation of the deuterated site. | Absence of a cross-peak for the Cα-D bond, confirming isotopic incorporation. |
| ¹H-¹³C HMBC | Probing long-range connectivities. | Correlation of protons to the deuterated alpha-carbon can still be observed, aiding in skeletal assignment. |
| NOESY/ROESY | Studying spatial proximity and molecular conformation. | Altered relaxation dynamics can provide more precise distance constraints for protons near the deuterated center. |
This table is illustrative and based on established principles of NMR spectroscopy with isotopically labeled compounds. Specific experimental results for this compound are not widely available in published literature.
Chromatographic Separations Coupled with Isotopic Detection
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (HPLC-MS)
In HPLC-MS analysis, this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, gramine. researchgate.netlcms.cz Deuterated internal standards are considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical physicochemical properties to the analyte of interest, including retention time in HPLC. researchgate.netlcms.cz This co-elution ensures that any variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification. researchgate.netlcms.cz
The mass difference of two daltons between gramine and this compound allows for their distinct detection by the mass spectrometer. In a typical quantitative workflow, a known amount of this compound is spiked into the sample containing gramine. The ratio of the mass spectrometric signal of gramine to that of this compound is then used to construct a calibration curve and determine the concentration of gramine in the sample.
A study on the biosynthesis of gramine in barley utilized stable isotope-labeled tryptophan, which is a precursor to gramine, and analyzed the resulting isotopic gramine by liquid chromatography/mass spectrometry. nih.govepfl.ch The mass spectrum of gramine showed a protonated molecule at m/z 175 and a fragment ion at m/z 130. nih.govepfl.ch When isotopically labeled precursors were used, the resulting gramine molecules showed corresponding mass shifts, demonstrating the utility of mass spectrometry in tracking isotopic labels. nih.govepfl.ch Although this study did not use this compound as an internal standard, it highlights the principles of using mass spectrometry to differentiate between isotopologues.
Table 2: Representative HPLC-MS Parameters for the Analysis of Gramine using this compound as an Internal Standard
| Parameter | Condition |
| HPLC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Gramine Transition | e.g., m/z 175 -> 130 |
| This compound Transition | e.g., m/z 177 -> 132 |
This table presents typical starting conditions for method development and is not based on a specific published method for this compound.
Supercritical Fluid Chromatography (SFC) for Deuterated Alkaloid Analysis
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the analysis and purification of alkaloids, offering advantages such as high speed, reduced organic solvent consumption, and unique selectivity compared to HPLC. The use of supercritical CO₂ as the primary mobile phase, often with a polar co-solvent, allows for the efficient separation of complex mixtures of natural products.
For the analysis of deuterated alkaloids like this compound, SFC coupled with mass spectrometry (SFC-MS) provides a rapid and sensitive detection method. Similar to HPLC-MS, this compound can serve as an excellent internal standard for the quantification of gramine in various matrices. The chromatographic behavior of deuterated and non-deuterated compounds in SFC is generally very similar, leading to near co-elution, which is ideal for internal standardization.
Research has shown that SFC is well-suited for the separation of indole alkaloids. The choice of stationary phase and the composition of the mobile phase (co-solvent and any additives) are critical for achieving optimal separation. Chiral SFC, in particular, is a powerful tool for separating enantiomers of alkaloids. While specific SFC methods for this compound are not readily found in the literature, the principles of SFC for alkaloid analysis are well-established.
Table 3: Potential SFC Parameters for the Analysis of this compound
| Parameter | Condition |
| SFC Column | e.g., Diol, 2-Ethylpyridine |
| Mobile Phase | Supercritical CO₂ with a methanol (B129727) or ethanol (B145695) co-solvent gradient |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
| Column Temperature | 35-45 °C |
| Detection | UV and Mass Spectrometry (MS) |
This table provides a general starting point for SFC method development for indole alkaloids and is not based on specific experimental data for this compound.
Preclinical Pharmacological and Biological Research Applications Non Human Systems
In Vitro Studies of Gramine (B1672134) and its Derivatives
Gramine has been demonstrated to interact with several receptors, indicating a broad pharmacological profile.
5-HT2A Receptor: Research has identified Gramine as an antagonist of the 5-HT2A receptor. This interaction is believed to contribute to its vasorelaxing properties. nih.govresearchgate.net Shortening the carbon linker chain between the indole (B1671886) ring and the amine group in related tryptamines converts a 5-HT2A receptor agonist into an antagonist, as is the case with Gramine. nih.gov
Adiponectin Receptors (AdipoR1 and AdipoR2): Gramine is recognized as an agonist for both AdipoR1 and AdipoR2, with IC50 values of 4.2 µM and 3.2 µM, respectively. kent.ac.ukbohrium.comresearchgate.net This activity is significant as adiponectin receptors are involved in metabolic regulation, and their activation has been linked to anti-proliferative effects in cancer cell lines. wikipedia.orgnih.gov
β2-Adrenergic Receptor (β2-AR): Studies have identified Gramine as an agonist of both human and mouse β2-adrenergic receptors. kent.ac.ukresearchgate.netnih.gov The β2-AR is a member of the G-protein-coupled receptor family and plays a crucial role in the regulation of smooth muscle relaxation and other physiological processes. nih.gov
Table 1: Receptor Binding Affinity of Gramine
| Receptor | Interaction Type | IC50 / Activity | Reference(s) |
|---|---|---|---|
| 5-HT2A | Antagonist | - | nih.govresearchgate.net |
| AdipoR1 | Agonist | 4.2 µM | kent.ac.ukbohrium.comresearchgate.net |
| AdipoR2 | Agonist | 3.2 µM | kent.ac.ukbohrium.comresearchgate.net |
| β2-AR | Agonist | - | kent.ac.ukresearchgate.netnih.gov |
Protein Kinase C delta (PKCδ): Gramine has been described as a selective down-regulator of protein kinase C delta (PKCδ). semanticscholar.orgmdpi.com PKC isoforms are involved in various cellular signaling pathways, and their modulation can impact processes such as cell proliferation and inflammation.
Gramine exhibits a range of effects on cellular pathways in various in vitro models, underscoring its potential as a modulator of complex biological processes.
Anti-inflammatory Effects: Gramine has demonstrated significant anti-inflammatory properties in cellular models. It can inhibit the release of pro-inflammatory mediators such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced microglia. This effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway. nih.gov Furthermore, Gramine has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In the context of oral carcinogenesis models, Gramine attenuates inflammation by suppressing EGFR/PI3K/Akt/mTOR/IKK/NF-κB and JAK/STAT3 signaling pathways.
Antiviral Effects: While Gramine itself did not show direct antiviral activity against Enterovirus 71 (EV71), several of its synthetic derivatives have been found to inhibit EV71 replication. nih.gov These derivatives appear to act at an early stage of the viral lifecycle, after entry into the host cell. This suggests that the Gramine scaffold is a promising starting point for the development of novel antiviral agents.
Antitumor Effects: Gramine has been shown to possess antitumor properties in various cancer cell lines. It acts as an agonist of the anti-proliferative protein adiponectin, leading to the inhibition of growth in breast cancer cells (MDA-MB-231 and MCF-7). In human colon cancer cells (HCT-116), Gramine-loaded nanoparticles inhibited cell proliferation in a dose-dependent manner. researchgate.net The antitumor activity of Gramine is also linked to its ability to suppress signaling pathways that are crucial for cancer cell proliferation and survival, such as the EGFR/PI3K/Akt/mTOR pathway. Additionally, Gramine has been found to induce apoptosis in oral squamous cell carcinoma models.
Table 2: Cellular Pathway Modulation by Gramine
| Effect | Cell/Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Anti-inflammatory | LPS-induced microglia | Inhibition of IL-1β, IL-6, TNF-α release; Suppression of iNOS and COX-2 expression via NF-κB pathway. | |
| Anti-inflammatory | Hamster buccal pouch carcinogenesis | Suppression of EGFR/PI3K/Akt/mTOR/IKK/NF-κB and JAK/STAT3 signaling. | |
| Antiviral | Enterovirus 71 (EV71) | Derivatives of Gramine inhibit early-stage viral replication. | nih.gov |
| Antitumor | Breast cancer cells (MDA-MB-231, MCF-7) | Inhibition of cell growth via adiponectin receptor agonism. | |
| Antitumor | Colon cancer cells (HCT-116) | Dose-dependent inhibition of cell proliferation. | researchgate.net |
| Antitumor | Oral squamous cell carcinoma | Induction of apoptosis. |
In Vivo Studies in Model Organisms (Non-Human)
The in vivo studies of Gramine in animal models provide insights into its pharmacokinetic and pharmacodynamic properties, as well as its metabolic fate. It is important to reiterate that deuteration at the alpha-carbon position, as in Gramine-alpha,alpha-D2, would be expected to alter these properties.
Pharmacodynamics: In a rat model of spinal cord injury, intraperitoneal administration of Gramine at a dose of 80 mg/kg was shown to alleviate microglia activation and promote the recovery of motor function. nih.gov This neuroprotective effect is consistent with the anti-inflammatory properties observed in in vitro studies and is attributed to the inhibition of the NF-κB pathway. nih.gov In a hamster model of oral carcinogenesis, oral administration of Gramine (80 mg/kg) demonstrated chemopreventive effects by modulating lipid profiles and protecting cell surface integrity. A study on the toxicity of Gramine in Wistar rats reported no mortality at a dose of 175 mg/kg, while mortality was observed at 550 mg/kg.
Pharmacokinetics: Detailed pharmacokinetic studies outlining parameters such as absorption, distribution, and elimination of Gramine are not extensively detailed in the provided search results. However, the in vivo studies mentioned above provide a basis for understanding its biological effects following systemic administration. The deuteration in this compound would likely lead to a slower rate of metabolic clearance, potentially increasing its systemic exposure and prolonging its half-life compared to the non-deuterated form. researchgate.netnih.govresearchgate.net
The metabolism of Gramine in rats has been investigated, with studies indicating that it undergoes metabolic activation. This process may involve cytochrome P450 enzymes, as pretreatment with a nonselective P450 inhibitor attenuated Gramine-induced cytotoxicity in rat primary hepatocytes. The formation of a reactive quinone methide intermediate has been suggested, which can be trapped by glutathione. The specific metabolic pathways and the full range of metabolites for Gramine have not been fully elucidated in the available literature. For this compound, the deuteration at the benzylic position adjacent to the indole nitrogen would be expected to slow down metabolic processes that involve the cleavage of the C-D bond, potentially altering the metabolite profile and reducing the formation of certain metabolites. nih.gov
Compound Reference Table
Investigation of Biological Activities in Agricultural Systems (e.g., plant resistance, insecticidal activity)
Comprehensive searches of available scientific literature and research databases did not yield specific studies investigating the biological activities of this compound in agricultural systems. Research on the agricultural applications of gramine has focused exclusively on the non-deuterated form of the compound.
Gramine, an indole alkaloid found in plants such as barley, is recognized for its role in defending against herbivores and its allelopathic effects. nih.govresearchgate.net It is known to possess insecticidal properties that contribute to the natural resistance of certain plants to pests. nih.govmdpi.combohrium.comresearchgate.netnih.gov Studies have explored the biosynthesis of gramine in barley and its potential applications and implications in agriculture. nih.govnih.gov However, there is no available research that specifically examines the impact of deuterium (B1214612) substitution at the alpha position of the gramine molecule on its efficacy in plant resistance or its insecticidal activity.
Consequently, no data tables or detailed research findings regarding the agricultural applications of this compound can be provided.
Isotopic Effects and Their Implications in Gramine Research
Primary and Secondary Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov It is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD).
A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.gov For reactions involving the cleavage of a C-H bond, the corresponding C-D bond is stronger and has a lower zero-point vibrational energy. nih.gov Consequently, breaking the C-D bond requires more energy, leading to a slower reaction rate and a normal PKIE (kH/kD > 1). The magnitude of the PKIE for C-H bond cleavage can be significant, often in the range of 2 to 7. unifr.ch
In the context of gramine (B1672134), a primary kinetic isotope effect for Gramine-alpha,alpha-d2 would be expected in reactions where the C-H bond at the alpha-position is cleaved during the rate-limiting step. An example would be an elimination reaction or an oxidation reaction initiated by hydrogen atom abstraction from the alpha-carbon.
A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond making or breaking in the rate-determining step. nih.gov These effects are typically smaller than PKIEs. nih.gov Alpha-secondary KIEs, such as in this compound, arise from changes in hybridization at the carbon atom bearing the isotope. mdpi.com For instance, if the alpha-carbon of gramine changes from sp3 to sp2 hybridization in the transition state, a normal SKIE (kH/kD > 1, typically 1.1-1.25) is often observed. mdpi.com Conversely, a change from sp2 to sp3 hybridization would likely result in an inverse SKIE (kH/kD < 1). mdpi.com
Table 1: Theoretical Kinetic Isotope Effects in Reactions Involving this compound
| Reaction Type | Expected Isotope Effect | Typical kH/kD Value | Rationale |
| C-H bond cleavage at the α-position (rate-determining) | Primary (Normal) | 2 - 7 | Higher activation energy for C-D bond cleavage. unifr.ch |
| sp3 to sp2 rehybridization at the α-carbon in the transition state | Secondary (Normal) | 1.1 - 1.25 | Changes in bending vibrational frequencies. mdpi.com |
| sp2 to sp3 rehybridization at the α-carbon in the transition state | Secondary (Inverse) | < 1 | Changes in bending vibrational frequencies. mdpi.com |
Vibrational and Conformational Isotope Effects
The substitution of hydrogen with deuterium (B1214612) significantly alters the vibrational frequencies of the molecule due to the increased mass of deuterium. nih.gov The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. This shift is a direct consequence of the mass difference and can be observed using spectroscopic techniques such as infrared (IR) and Raman spectroscopy. nih.govresearchgate.net
These changes in vibrational frequencies can, in turn, influence the conformational preferences of a molecule. While the electronic potential energy surface is unaffected by isotopic substitution, the differences in zero-point vibrational energies can lead to subtle changes in the relative energies of different conformers. nih.gov For a flexible molecule like gramine, which has rotational freedom around the C-C bond of its side chain, deuteration at the alpha-position could potentially alter the equilibrium population of its various conformations. However, without specific experimental or computational studies on this compound, the magnitude and direction of such a conformational isotope effect remain speculative.
Influence of Deuteration on Chemical Stability and Reactivity
The greater strength of the C-D bond compared to the C-H bond generally leads to increased chemical and metabolic stability. cdnisotopes.com This is a primary driver for the use of deuteration in medicinal chemistry to develop drugs with improved pharmacokinetic profiles. cdnisotopes.com For this compound, the deuteration at the alpha-position would be expected to enhance its stability against processes that involve the cleavage of these C-H bonds.
For instance, in biological systems, gramine can undergo metabolic transformations. One study on the biosynthesis of gramine in barley, using stable isotope labeling, demonstrated that the alpha-carbon of tryptophan (a precursor) is eliminated during the formation of gramine. nih.gov While this study did not investigate the stability of gramine itself, it highlights the reactivity associated with the gramine backbone. In a scenario where gramine is metabolized via oxidation at the alpha-position, this compound would be expected to be more resistant to such degradation, a phenomenon known as the "deuterium metabolic switching effect."
The reactivity of this compound would also be altered in chemical reactions where the alpha-hydrogens are involved. Any reaction proceeding through a mechanism involving the abstraction of an alpha-hydrogen as a proton, radical, or hydride would be slower for the deuterated analogue due to the kinetic isotope effect discussed earlier.
Future Research Directions and Methodological Advancements
Development of Novel and Efficient Deuteration Techniques
The synthesis of selectively deuterated molecules like GRAMINE-alpha,alpha-D2 relies on the development of precise and efficient chemical methods. While classical approaches exist, modern research focuses on creating more versatile, scalable, and regioselective deuteration strategies.
Recent breakthroughs in the deuteration of indole-containing compounds provide a roadmap for future syntheses of gramine (B1672134) derivatives. oduillgroup.com A notable advancement is the use of palladium catalysis for programmable, regioselective hydrogen isotope exchange (HIE) on the indole (B1671886) scaffold. acs.orgworktribe.com This method allows for deuteration at specific positions, such as C2 and C3, under mild conditions using deuterated acetic acid (CD₃CO₂D) as the deuterium (B1214612) source. acs.orgworktribe.com By modifying reaction conditions, such as the presence or absence of a palladium catalyst, researchers can selectively target different positions on the indole ring, offering a "programmable" deuteration platform. acs.orgworktribe.com
Acid-catalyzed H-D exchange reactions have also proven practical and facile for labeling indoles. nih.govresearchgate.net For instance, 3-substituted indoles can be efficiently deuterated using a solution of deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD). nih.govresearchgate.net For general deuteration of amines, methods involving the reduction of ynamides with a combination of triflic acid and a deuterated silane (B1218182) (triethylsilane-d1) present a metal-free, divergent route to α- and/or β-deuterated amines. nih.gov Furthermore, photoredox-mediated hydrogen atom transfer (HAT) protocols are emerging as a powerful tool, capable of installing deuterium at α-amino sp³ C-H bonds using D₂O as an inexpensive and readily available deuterium source. princeton.edu
These evolving synthetic strategies promise to make complex deuterated compounds like this compound and its analogues more accessible for widespread research. oduillgroup.com
Table 1: Comparison of Modern Deuteration Techniques for Indole Alkaloids
| Technique | Deuterium Source | Key Features | Reference |
|---|---|---|---|
| Palladium-Catalyzed HIE | CD₃CO₂D | Programmable regioselectivity (C2, C3); Mild, user-friendly conditions; Directing-group free. | acs.orgworktribe.com |
| Acid-Catalyzed H-D Exchange | D₂SO₄ in CD₃OD/D₂O | Practical for 3-substituted indoles; Can be scaled for large-scale synthesis. | nih.govresearchgate.net |
| Photoredox-Mediated HAT | D₂O | Selective for α-amino sp³ C-H bonds; Uses an inexpensive deuterium source; Single-step process. | princeton.edu |
| Metal-Free Ynamide Reduction | Triethylsilane-d1 | Divergent synthesis for α- and/or β-deuterated amines; High levels of deuterium incorporation. | nih.gov |
Computational Modeling and Theoretical Studies on Deuterated Gramine
Computational chemistry offers a powerful lens through which to predict and understand the consequences of isotopic substitution. Theoretical studies on this compound can provide deep insights into how deuteration alters its molecular properties, from vibrational frequencies to reaction kinetics.
Kinetic Isotope Effect (KIE): The primary theoretical interest in this compound lies in the KIE. The C-D bond is stronger and has a lower zero-point energy than the C-H bond. nih.gov Computational models, using methods like ab initio molecular orbital (MO) theory, can calculate the energy barriers for reactions involving the cleavage of this bond. rsc.org This is crucial for predicting how deuteration at the alpha-position will slow down metabolic pathways initiated by enzymatic C-H activation at that site, a key principle in designing drugs with improved pharmacokinetic profiles. nih.gov
Vibrational Spectroscopy: Isotopic substitution significantly alters the vibrational frequencies of a molecule. libretexts.org Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. Comparing these predicted spectra to those of unlabeled gramine allows for the precise assignment of vibrational modes associated with the α-CH₂ group. This theoretical framework is invaluable for interpreting experimental spectroscopic data used to confirm successful deuteration and study molecular interactions. libretexts.org
NMR Chemical Shifts: Deuteration also induces small but measurable changes in NMR chemical shifts, known as isotope effects. nih.gov Theoretical methods can calculate these isotope effects on the chemical shifts of nearby nuclei (e.g., ¹³C, ¹⁵N). nih.gov These calculations help in understanding changes in hydrogen bonding, molecular conformation, and electronic structure upon deuteration, providing a more detailed picture of the molecule's behavior in solution. nih.gov
These computational approaches are not merely confirmatory; they are predictive tools that can guide the rational design of new deuterated gramine derivatives for specific applications in chemical biology and materials science.
Expanding the Scope of Deuterated Gramine Derivatives in Chemical Biology
The unique properties of deuterated compounds make them exceptional tools for probing complex biological systems. mdpi.com Gramine and its derivatives are known to possess a range of biological activities, and their deuterated counterparts, like this compound, are poised to become invaluable probes in chemical biology. nih.govresearchgate.net
Metabolic Probes: A primary application is in metabolism studies. By using this compound, researchers can trace the metabolic fate of the gramine molecule in vitro or in cell culture. nih.govclearsynth.com The heavier mass of deuterium allows for clear differentiation from the endogenous, non-deuterated compound pool using mass spectrometry. This enables the precise identification and quantification of metabolites where the α-dimethylaminomethyl group remains intact.
Enzyme Mechanism and Inhibition Studies: The kinetic isotope effect inherent to this compound can be exploited to investigate the mechanisms of enzymes that metabolize gramine. A slower rate of metabolism compared to the unlabeled version would confirm that C-H bond cleavage at the alpha-position is a rate-determining step in the enzymatic reaction.
Probes for Protein-Ligand Interactions: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for mapping protein-protein and protein-ligand interaction surfaces. nih.gov While this technique typically monitors the exchange of backbone amide protons, deuterated ligands like this compound can be used in complementary studies. For example, understanding how the binding of gramine derivatives affects protein dynamics and conformation is critical. The synthesis of various deuterated gramine analogues could help in characterizing the binding pockets of their biological targets. researchgate.net
Quantitative Proteomics: Heavy water (D₂O) labeling is used to analyze proteome-wide protein turnover kinetics. nih.gov Similarly, the incorporation of deuterated building blocks like a deuterated gramine derivative into larger biomolecules could enable targeted analysis of the synthesis and degradation rates of specific molecular conjugates in complex biological environments.
The development of a library of deuterated gramine derivatives will undoubtedly expand their role as sophisticated tools for dissecting intricate biological pathways.
Applications in Advanced Imaging Techniques for Molecular Tracking (non-human)
The ability to non-invasively track molecules in biological systems is a central goal of molecular imaging. Deuterium's properties make it an excellent tracer for specialized magnetic resonance imaging (MRI) techniques, offering a safe alternative to radioactive isotopes. oup.com
Deuterium Metabolic Imaging (DMI), also known as Deuterium MR Spectroscopy (DMRS), is an emerging modality with significant potential for non-human research. oup.com This technique involves administering a deuterium-labeled substrate and using MRI to detect the signal from both the substrate and its downstream metabolic products. nih.gov
Principles of DMI: Deuterium has a very low natural abundance (~0.015%), meaning there is minimal background signal in biological tissues. nih.govnih.gov When a compound enriched with deuterium, such as a derivative of this compound, is introduced, its location and transformation into metabolites can be mapped with high specificity. oup.com Although deuterium is less sensitive than protons (¹H) in MRI, its short relaxation time allows for rapid signal acquisition, which helps to compensate. nih.gov
Molecular Tracking Applications: In preclinical animal models, DMI can be used to generate three-dimensional metabolic maps. nih.gov For example, if a deuterated gramine derivative is being investigated for its effects on tumor metabolism, DMI could track its uptake into the tumor and its subsequent metabolic fate in real-time. mdpi.com This provides invaluable spatial information about the drug's distribution and biochemical activity within the tissue, which is not obtainable from simple tissue homogenates. nih.gov
Advantages over Other Techniques: Unlike Positron Emission Tomography (PET), DMI does not use ionizing radiation, making it ideal for longitudinal studies that require repeated imaging of the same subject. oup.comoup.com It can be implemented on standard clinical MRI scanners with relatively minor software and hardware adjustments, making it a more accessible and cost-effective option than techniques requiring a hyperpolarizer. oup.commdpi.com
The application of DMI with probes like this compound and its analogues will enable researchers to visualize the pharmacokinetics and pharmacodynamics of these compounds directly within living organisms, accelerating preclinical research.
Table 2: Comparison of Molecular Imaging Modalities
| Imaging Modality | Tracer Type | Signal Source | Key Advantage | Key Limitation | Reference |
|---|---|---|---|---|---|
| Deuterium Metabolic Imaging (DMI) | Deuterium-labeled compound | ²H nucleus | No ionizing radiation; minimal background signal; tracks downstream metabolism. | Lower sensitivity than PET or hyperpolarized MRS. | oup.comoup.comnih.gov |
| Positron Emission Tomography (PET) | Radioisotope-labeled compound (e.g., ¹⁸F-FDG) | Annihilation photons | High sensitivity; well-established clinical use. | Uses ionizing radiation; limited information on downstream metabolism. | oup.comoup.com |
| Hyperpolarized ¹³C MRS | ¹³C-labeled compound | Hyperpolarized ¹³C nucleus | Very high sensitivity for real-time metabolic flux. | Requires expensive hyperpolarizer; short signal lifetime. | nih.gov |
Q & A
Q. What experimental strategies are recommended for synthesizing GRAMINE-alpha,alpha-D2 with high isotopic purity?
Methodological Answer:
- Use deuterated reagents (e.g., D₂O or deuterated solvents) during synthesis to minimize proton contamination.
- Verify isotopic purity via Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the absence of proton signals at the α-positions. Quantitative analysis can be performed using Mass Spectrometry (MS) to confirm the D/H ratio .
- Reference protocols from deuterated indole derivatives to optimize reaction conditions and purification steps (e.g., column chromatography with deuterium-compatible solvents) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Combine Fourier-Transform Infrared Spectroscopy (FTIR) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular structure and isotopic labeling.
- Compare spectral data with non-deuterated gramine to identify shifts in characteristic peaks (e.g., C-D stretching vibrations at ~2100 cm⁻¹ in FTIR) .
- Cross-validate results using computational tools like density functional theory (DFT) to simulate deuterium-induced spectral changes .
Q. What are the key considerations for integrating this compound into isotopic tracer studies?
Methodological Answer:
- Design experiments to track deuterium retention under varying conditions (e.g., pH, temperature).
- Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor isotopic leakage during biological or chemical assays.
- Establish control experiments with non-deuterated analogs to distinguish isotopic effects from experimental artifacts .
Advanced Research Questions
Q. How do isotopic effects of this compound influence reaction mechanisms in enzymatic studies?
Methodological Answer:
- Perform kinetic isotope effect (KIE) studies to compare reaction rates between deuterated and non-deuterated gramine.
- Use stopped-flow spectroscopy or isotope ratio monitoring to detect subtle changes in transition states.
- Analyze data with Arrhenius plots to quantify activation energy differences caused by deuterium substitution .
- Discuss contradictions in KIE data by referencing solvent isotope effects or enzyme active-site dynamics .
Q. What statistical approaches are suitable for resolving contradictions in deuterium incorporation data?
Methodological Answer:
- Apply multivariate analysis to isolate variables affecting isotopic purity (e.g., reaction time, catalyst loading).
- Use ANOVA or regression models to test hypotheses about deuterium loss pathways.
- Address outliers by repeating experiments under controlled conditions and applying robust statistical filters (e.g., Grubbs' test) .
Q. How can researchers design reproducible studies using this compound in multi-site collaborations?
Methodological Answer:
- Standardize protocols for synthesis, storage, and analysis across sites (e.g., shared SOPs for NMR calibration).
- Implement inter-laboratory validation with blinded samples to assess consistency in isotopic purity measurements.
- Use collaborative platforms (e.g., electronic lab notebooks) to document deviations and ensure traceability .
Q. What methodologies optimize the detection of this compound in complex biological matrices?
Methodological Answer:
- Develop solid-phase extraction (SPE) or microdialysis techniques to isolate the compound from interfering substances.
- Enhance sensitivity using tandem MS (MS/MS) with deuterium-specific fragmentation patterns.
- Validate recovery rates via spike-and-recovery experiments in representative matrices (e.g., plasma, tissue homogenates) .
Data Interpretation and Literature Integration
Q. How should researchers address discrepancies between experimental and computational data for this compound?
Methodological Answer:
- Re-examine computational parameters (e.g., basis sets, solvation models) to ensure alignment with experimental conditions.
- Conduct sensitivity analyses to identify variables (e.g., bond lengths, angles) most affecting spectral simulations.
- Publish negative results to highlight limitations in current models and guide future methodological refinements .
Q. What frameworks ensure ethical and rigorous reporting of deuterium-related findings?
Methodological Answer:
- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions .
- Disclose deuterium source purity, synthetic yields, and analytical detection limits in publications.
- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral datasets .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
